Chemical structure and properties of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol
Chemical structure and properties of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol
An In-Depth Technical Guide to 6-Nitro-2-(trifluoromethyl)quinolin-4-ol
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of therapeutic agents and functional materials.[1] Its rigid, bicyclic aromatic structure provides a unique scaffold that can be readily functionalized to modulate physicochemical and pharmacological properties. The introduction of specific substituents, such as the trifluoromethyl (-CF₃) group and the nitro (-NO₂) group, can impart profound effects on a molecule's biological activity, metabolic stability, and electronic properties.[2]
The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and lipophilicity can enhance a molecule's metabolic stability by blocking oxidative metabolism, increase its binding affinity to biological targets, and improve its pharmacokinetic profile.[2] The nitro group, also strongly electron-withdrawing, is a versatile synthetic handle that can be readily reduced to an amino group, providing a key point for further molecular elaboration and diversification.[3] Furthermore, nitroaromatic compounds themselves are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[4][5]
This technical guide provides a comprehensive overview of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol, a molecule that combines these three key features: the quinoline core, a 2-trifluoromethyl substituent, and a 6-nitro substituent. While this specific compound is not extensively characterized in publicly available literature, this guide will leverage data from closely related analogs and established chemical principles to provide a detailed profile of its synthesis, properties, and potential applications for researchers and drug development professionals.
Chemical Structure and Tautomerism
The chemical structure of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol is defined by a quinoline core with a hydroxyl group at position 4, a trifluoromethyl group at position 2, and a nitro group at position 6.
A critical aspect of the chemistry of 4-hydroxyquinolines is the existence of prototropic tautomerism. These compounds can exist in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (quinolin-4(1H)-one).[6][7] For most substituted quinolin-4-ols, the quinolin-4(1H)-one tautomer is the predominant form in solution.[6][7] This preference is driven by the formation of a stable amide-like functionality within the heterocyclic ring. Therefore, it is expected that 6-Nitro-2-(trifluoromethyl)quinolin-4-ol will predominantly exist as its tautomer, 6-Nitro-2-(trifluoromethyl)quinolin-4(1H)-one .
Caption: Tautomeric equilibrium of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.
Proposed Synthesis Workflow
The synthesis of 2-(trifluoromethyl)quinolin-4-ols is well-established and typically proceeds via a Conrad-Limpach or a Gould-Jacobs type reaction, involving the cyclization of an aniline with a β-ketoester.[8][9][10] For the target molecule, a plausible and efficient synthetic route would involve the reaction of 4-nitroaniline with ethyl 4,4,4-trifluoroacetoacetate.
This reaction is generally acid-catalyzed and proceeds in two key stages: initial condensation of the aniline with the β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to afford the quinolin-4-ol product.
Caption: Proposed synthetic workflow for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of Ethyl 3-((4-nitrophenyl)amino)-4,4,4-trifluorobut-2-enoate (Enamine Intermediate)
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 4-nitroaniline (1 equivalent), ethyl 4,4,4-trifluoroacetoacetate (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid (0.05 equivalents), and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification or purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol
-
Add the crude enamine intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to approximately 250 °C with vigorous stirring. The cyclization is typically accompanied by the evolution of ethanol.
-
Maintain the high temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, which should cause the product to precipitate.
-
Dilute the cooled mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid thoroughly with hexane and then with a small amount of a more polar solvent like ethyl acetate or ethanol to remove residual high-boiling solvent and impurities.
-
The crude product can be further purified by recrystallization from a high-boiling polar solvent such as DMF or acetic acid.
Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison with Analogs |
| Molecular Formula | C₁₀H₅F₃N₂O₃ | - |
| Molecular Weight | 274.16 g/mol | - |
| Physical Form | Off-white to yellow solid | Analogs like 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol and 2-Hydroxy-4-(trifluoromethyl)quinoline are solids. The nitro group may impart a yellowish color. |
| Melting Point | >250 °C | 6-Fluoro-2-(trifluoromethyl)quinolin-4-ol has a melting point of 259-263 °C.[11] The strong intermolecular interactions from the nitro group and the quinolone structure are expected to result in a high melting point. |
| Solubility | Poorly soluble in water and non-polar organic solvents; Soluble in polar aprotic solvents (e.g., DMSO, DMF). | The rigid, planar structure and the presence of both hydrogen bond donors and acceptors suggest poor solubility in water but good solubility in solvents like DMSO. |
| pKa | Acidic (hydroxyl/N-H proton) | The electron-withdrawing effects of both the -CF₃ and -NO₂ groups will significantly increase the acidity of the N-H proton in the major quinolin-4(1H)-one tautomer compared to unsubstituted quinolin-4-ol. |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 6-Nitro-2-(trifluoromethyl)quinolin-4-ol is dictated by its key functional groups:
-
The 6-Nitro Group: This is the most versatile functional group for further synthetic transformations.
-
Reduction: The nitro group can be readily reduced to a 6-amino group using various reagents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.[3] The resulting 6-amino-2-(trifluoromethyl)quinolin-4-ol is a valuable intermediate for introducing a wide range of substituents via diazotization or amide coupling reactions, making it a key building block for constructing libraries of potential drug candidates.[3]
-
-
The Quinolin-4-ol System:
-
O-Alkylation/Acylation: While the quinolin-4(1H)-one is the major tautomer, the hydroxyl group of the minor enol tautomer can react with electrophiles under appropriate conditions, though N-alkylation might be a competing reaction.
-
Chlorination: The hydroxyl group can be converted to a chlorine atom using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[9] This would yield 4-chloro-6-nitro-2-(trifluoromethyl)quinoline, a key intermediate for nucleophilic aromatic substitution reactions at the 4-position. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, which is a common strategy in the synthesis of antimalarial drugs.[11]
-
-
The Aromatic Ring: The quinoline ring is electron-deficient due to the nitrogen atom and the two strongly electron-withdrawing substituents (-CF₃ and -NO₂). This deactivation makes electrophilic aromatic substitution reactions challenging. Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group, although the 4-position is the most common site for substitution after conversion to a leaving group.
Potential Biological and Pharmacological Profile
The combination of the quinoline scaffold, a trifluoromethyl group, and a nitro group suggests a high potential for biological activity.
-
Anticancer Activity: Many substituted quinolines exhibit potent anticancer properties.[5][12][13] Nitro-substituted quinolines, in particular, have demonstrated significant cytotoxicity against various cancer cell lines.[5] The mechanism of action for related compounds often involves the inhibition of key signaling pathways or DNA intercalation.[12]
-
Antimalarial and Antiplasmodial Activity: The 4-aminoquinoline scaffold is the basis for classic antimalarial drugs like chloroquine.[1] The synthetic intermediate, 4-chloro-6-nitro-2-(trifluoromethyl)quinoline, could serve as a precursor for novel antiplasmodial agents.[11]
-
Antimicrobial and Antitubercular Activity: Quinoline derivatives are widely investigated for their antibacterial properties.[1] Specifically, fluorinated hydroxyquinolines have been used to synthesize potent and selective antitubercular agents.[11] The presence of the nitro group is also a feature in some antimicrobial compounds.[14]
Safety and Hazard Information
No specific safety data exists for 6-Nitro-2-(trifluoromethyl)quinolin-4-ol. However, based on its analogs, caution is warranted:
-
6-Fluoro-2-(trifluoromethyl)quinolin-4-ol is classified as "Toxic if swallowed" (GHS06, Danger).
-
6-Nitroquinoline is classified as harmful if swallowed, in contact with skin, or inhaled, and is suspected of causing cancer.[14][15]
-
2-Hydroxy-4-(trifluoromethyl)quinoline is a skin, eye, and respiratory irritant (GHS07, Warning).
Given these data, 6-Nitro-2-(trifluoromethyl)quinolin-4-ol should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
6-Nitro-2-(trifluoromethyl)quinolin-4-ol is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Although it predominantly exists as its quinolin-4(1H)-one tautomer, its synthesis is readily achievable through established methods. The strategic placement of the trifluoromethyl and nitro groups on the quinoline scaffold suggests a promising profile for anticancer, antimalarial, and antimicrobial activities. The true value of this molecule lies in its capacity as a versatile intermediate, where the nitro group can be converted to an amine and the hydroxyl group can be transformed into a leaving group, opening up a multitude of avenues for the synthesis of novel and complex derivatives. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.
References
- Benci, K., et al. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. European Journal of Medicinal Chemistry, 46(11), 5595-5605.
- Buriol, L., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Archives of Breast Cancer, 4(4), 119-124.
-
Holzer, W., & Mereiter, K. (2008). On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine. Heterocycles, 75(1), 85-96. [Link]
- BenchChem. (2025).
- Petkov, I., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 916-928.
- Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry, 14(2), 26-32.
- Perin, N., et al. (2011). Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines. Bioorganic & Medicinal Chemistry Letters, 21(21), 6484-6488.
-
PrepChem.com. (n.d.). Synthesis of 2-trifluoromethyl-4-hydroxyquinoline. Retrieved from [Link]
- IntechOpen. (2018). Quinoline Heterocycles: Synthesis and Bioactivity.
- Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355.
- Schlosser, M., & Marull, M. (2003). Synthesis of bis- and tris-alkynyl-2-trifluoromethylquinolines. European Journal of Organic Chemistry, 2003(12), 2213-2220.
- ResearchGate. (2008). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine.
- ResearchGate. (2015). Synthesis of 2,4‐bis(trifluoromethyl)quinolines.
- BenchChem. (2025). Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide. BenchChem.
- Petkov, I., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 21, 916-928.
- Smolecule. (2023). Buy 2-(Trifluoromethyl)quinoline-4-carboxylic acid | 18706-39-3.
- Hrčak - Srce. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
- ChemicalBook. (2026). 6-NITROQUINOLINE | 613-50-3.
-
PubChem. (n.d.). 6-Nitroquinoline. Retrieved from [Link]
Sources
- 1. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel biologically active nitro and amino substituted benzimidazo[1,2-a]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. holzer-group.at [holzer-group.at]
- 7. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. prepchem.com [prepchem.com]
- 10. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. wap.guidechem.com [wap.guidechem.com]
- 15. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
